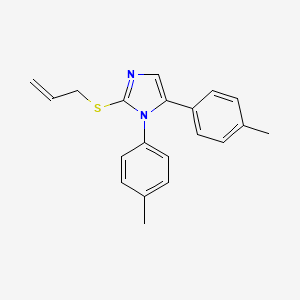

2-(allylthio)-1,5-di-p-tolyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole derivatives, such as “2-(allylthio)-1,5-di-p-tolyl-1H-imidazole”, are a class of compounds that have been widely studied due to their diverse biological activities . They contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, imidazole derivatives are generally synthesized through various methods, including cyclization, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring is planar and aromatic, allowing for various substitutions at different positions .Chemical Reactions Analysis

Imidazole derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen atoms in the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has shown that 2-(allylthio)-1H-benzo[d]imidazole, a derivative of imidazole, can act as an effective corrosion inhibitor for mild steel in acidic solutions. Its adsorption on mild steel surfaces follows the Langmuir isotherm, and it can retard corrosion through a cathodic/anodic inhibition mechanism (Ech-chihbi et al., 2020).

Medicinal Chemistry

Imidazole rings, integral to molecules like 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole, are widely present in natural products and synthetic molecules. They exhibit a range of bioactivities due to their ability to bind with various enzymes and receptors. Many imidazole-based compounds serve as clinical drugs for diseases such as cancer, bacterial, and fungal infections (Zhang et al., 2014).

Antimicrobial Agents

Studies on imidazole derivatives have shown potential as antimicrobial agents. For instance, novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their efficacy against various pathogenic bacterial and fungal strains (Sharma et al., 2017).

High-Temperature Proton-Conducting Polymer Electrolytes

Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This combination is shown to be a high-temperature proton-conducting polymer electrolyte, useful in fuel cells (Schechter & Savinell, 2002).

Anticancer Applications

A series of 5-(2′-indolyl)thiazoles synthesized using a method involving thioamides and 3-tosyloxypentane-2,4-dione showed promising anticancer activity against human cancer cell lines. The structural activity relationship of these compounds is being studied for further anticancer potential (Vaddula et al., 2016).

Dye-Sensitized Solar Cells

Allyl-functionalized imidazolium salts, including 1-allyl-3-ethylimidazolium iodide, have been utilized as low-viscosity electrolytes in dye-sensitized solar cells. These salts exhibit properties of supercooled fluids and enhance the efficiency and stability of the solar cells (Fei et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,5-bis(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPGXEFKJYDGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)